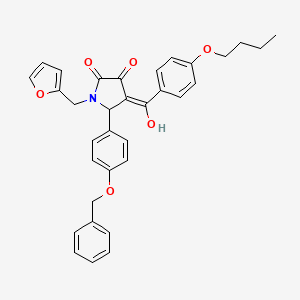
Fesogenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fesogenin is a naturally occurring compound with the molecular formula C₂₇H₄₀O₃ and a molecular weight of 412.605 g/mol . It is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fesogenin can be synthesized through several chemical routes. One common method involves the use of diosgenin as a starting material. The synthesis typically includes steps such as oxidation, reduction, and cyclization under controlled conditions. For instance, diosgenin can be oxidized to form a ketone intermediate, which is then reduced and cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from natural sources, such as certain species of yams. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Industrial methods focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Fesogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Fesogenin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and other complex molecules.
Biology: this compound is studied for its role in cell signaling and metabolism.
Medicine: Research has shown potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of fesogenin involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Fesogenin is often compared with other steroidal compounds such as diosgenin and cryptogenin. While all these compounds share a similar steroidal backbone, this compound is unique due to its specific functional groups and biological activities. Diosgenin, for example, is primarily used as a precursor in the synthesis of other steroids, while this compound has more diverse biological applications.
List of Similar Compounds
- Diosgenin
- Cryptogenin
- Sarsasapogenin
- Tigogenin
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
561-98-8 |
|---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
16-hydroxy-5-(3-hydroxy-2-methylpropyl)-7,9,13-trimethylpentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,18-dien-6-one |
InChI |
InChI=1S/C27H40O3/c1-15(14-28)11-21-20-13-23-19-6-5-17-12-18(29)7-9-26(17,3)22(19)8-10-27(23,4)24(20)16(2)25(21)30/h5,15-16,18-19,22-24,28-29H,6-14H2,1-4H3 |
InChI Key |
CGZZUMJKIYSDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(=C(C1=O)CC(C)CO)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide](/img/structure/B12008729.png)
![4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide](/img/structure/B12008736.png)
![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008737.png)





![5-(Diethylamino)-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12008762.png)

![Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008777.png)


